molecular formula C7H10FIO B6192292 4-fluoro-1-(iodomethyl)-2-oxabicyclo[2.2.1]heptane CAS No. 2680536-96-1

4-fluoro-1-(iodomethyl)-2-oxabicyclo[2.2.1]heptane

Cat. No.: B6192292
CAS No.: 2680536-96-1
M. Wt: 256.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-1-(iodomethyl)-2-oxabicyclo[221]heptane is a bicyclic compound characterized by the presence of fluorine and iodine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-1-(iodomethyl)-2-oxabicyclo[2.2.1]heptane typically involves a formal [4 + 2] cycloaddition reaction. This reaction is enabled by organocatalysis, allowing for the rapid and enantioselective formation of the bicyclic structure from simple starting materials under mild conditions . The reaction conditions often involve the use of chiral tertiary amines as catalysts to achieve high enantioselectivity .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of organocatalysis and cycloaddition reactions can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions would be crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-fluoro-1-(iodomethyl)-2-oxabicyclo[2.2.1]heptane can undergo various chemical reactions, including:

    Substitution Reactions: The presence of iodine makes it a suitable candidate for nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield an amine-substituted derivative of the compound.

Scientific Research Applications

4-fluoro-1-(iodomethyl)-2-oxabicyclo[2.2.1]heptane has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.

    Medicine: Its derivatives could be explored for pharmaceutical applications, particularly in drug discovery and development.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-fluoro-1-(iodomethyl)-2-oxabicyclo[2.2.1]heptane involves its interaction with molecular targets through its functional groups. The fluorine and iodine atoms play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The specific pathways and molecular targets depend on the context of its application, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

  • 1-fluoro-4-methylbicyclo[2.2.1]heptane
  • 1-fluoro-4-methylbicyclo[2.2.2]octane
  • 1-fluoro-3-methylbicyclo[1.1.1]pentane

Comparison: Compared to these similar compounds, 4-fluoro-1-(iodomethyl)-2-oxabicyclo[2.2.1]heptane is unique due to the presence of both fluorine and iodine atoms, which impart distinct chemical properties and reactivity. The combination of these halogens in a bicyclic structure makes it a versatile compound for various applications in research and industry .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-fluoro-1-(iodomethyl)-2-oxabicyclo[2.2.1]heptane involves the reaction of 4-fluoro-2-cyclohexenone with iodomethane in the presence of a base to form the intermediate 4-fluoro-1-(iodomethyl)-2-cyclohexenone. This intermediate is then reacted with ethylene oxide in the presence of a Lewis acid catalyst to form the final product.", "Starting Materials": [ "4-fluoro-2-cyclohexenone", "iodomethane", "base", "ethylene oxide", "Lewis acid catalyst" ], "Reaction": [ "Step 1: 4-fluoro-2-cyclohexenone is reacted with iodomethane in the presence of a base to form 4-fluoro-1-(iodomethyl)-2-cyclohexenone.", "Step 2: 4-fluoro-1-(iodomethyl)-2-cyclohexenone is reacted with ethylene oxide in the presence of a Lewis acid catalyst to form 4-fluoro-1-(iodomethyl)-2-oxabicyclo[2.2.1]heptane." ] }

CAS No.

2680536-96-1

Molecular Formula

C7H10FIO

Molecular Weight

256.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.